N,N-Diethylethanamine;(2,3,4-trifluorophenyl)carbamodithioic acid
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Overview
Description
N,N-Diethylethanamine;(2,3,4-trifluorophenyl)carbamodithioic acid is a complex organic compound with the molecular formula C13H19F3N2S2. This compound is characterized by its trifluorophenyl group and carbamodithioic acid moiety, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylethanamine;(2,3,4-trifluorophenyl)carbamodithioic acid typically involves multiple steps, starting with the reaction of diethylamine with trifluorophenyl isothiocyanate. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules
Biology: In biological research, N,N-Diethylethanamine;(2,3,4-trifluorophenyl)carbamodithioic acid can be used as a probe to study biological processes and interactions. Its fluorinated phenyl group makes it suitable for fluorescence-based assays and imaging techniques.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties and reactivity make it valuable for developing innovative products.
Mechanism of Action
The mechanism by which N,N-Diethylethanamine;(2,3,4-trifluorophenyl)carbamodithioic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to specific receptors and enzymes, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
N,N-Diethylethanamine; (2,4,6-trifluorophenyl)carbamodithioic acid
N,N-Diethylethanamine; (3,4,5-trifluorophenyl)carbamodithioic acid
N,N-Diethylethanamine; (2,3,5-trifluorophenyl)carbamodithioic acid
Uniqueness: N,N-Diethylethanamine;(2,3,4-trifluorophenyl)carbamodithioic acid stands out due to its specific trifluorophenyl arrangement, which influences its reactivity and biological activity. This arrangement provides unique properties that are not found in other similar compounds.
Properties
IUPAC Name |
N,N-diethylethanamine;(2,3,4-trifluorophenyl)carbamodithioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NS2.C6H15N/c8-3-1-2-4(11-7(12)13)6(10)5(3)9;1-4-7(5-2)6-3/h1-2H,(H2,11,12,13);4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPKZHBFZWEIDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=CC(=C(C(=C1NC(=S)S)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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